METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Overview
Description
METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a combination of triazole, pyrimidine, and adamantyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of METHYL 9-METHYL-2-{[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHYL}THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: Widely used in pharmaceuticals for their antiviral and anticancer activities.
Adamantyl Derivatives: Known for their stability and use in drug design
Uniqueness
This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
methyl 12-methyl-4-[[3-(tetrazol-2-yl)-1-adamantyl]methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2S/c1-12-16-18-26-15(27-29(18)11-23-19(16)33-17(12)20(31)32-2)8-21-4-13-3-14(5-21)7-22(6-13,9-21)30-25-10-24-28-30/h10-11,13-14H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQGUBBRUXNNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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